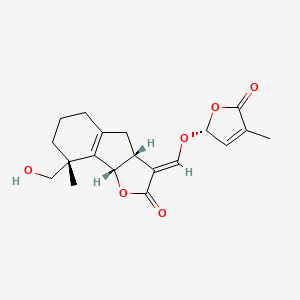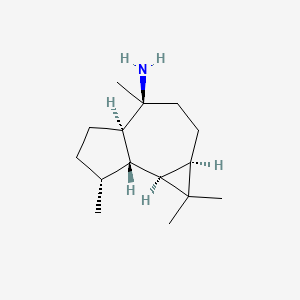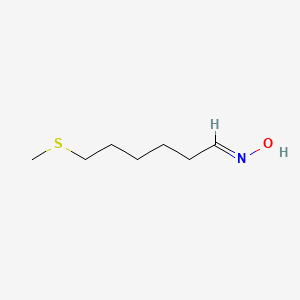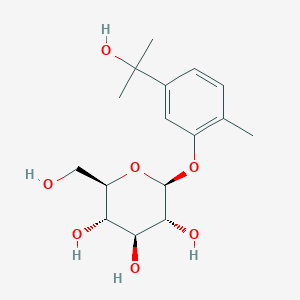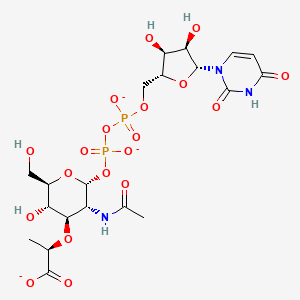
UDP-N-acetylmuramic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-alpha-D-muramate(3-) is a UDP-N-acetyl-D-muramate(3-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramic acid.
A nucleoside diphosphate sugar which is formed from UDP-N-acetylglucosamine and phosphoenolpyruvate. It serves as the building block upon which peptidoglycan is formed.
Aplicaciones Científicas De Investigación
Synthesis Optimization
UDP-N-acetylmuramic acid (UDP-MurNAc) is vital in bacterial peptidoglycan biosynthesis. Humljan et al. (2008) optimized its synthesis, focusing on muramyl phosphate and UMP-morpholidate coupling, enabling reproducible multi-gram scale production (Humljan et al., 2008).
Enzymatic Synthesis
Raymond et al. (2003) developed an enzymatic scheme for UDP-MurNAc synthesis using Escherichia coli enzymes, facilitating its availability for peptidoglycan pathway studies (Raymond, Price, & Pavelka, 2003).
Structural Analysis
Mol et al. (2003) examined Haemophilus influenzae MurC, which catalyzes the addition of the first amino acid to the cytoplasmic precursor of bacterial cell wall peptidoglycan. They determined crystal structures of MurC in complex with UDP-MurNAc, providing insights into its functioning (Mol et al., 2003).
Recycling Pathway in Gram-negative Bacteria
Gisin et al. (2013) identified a salvage pathway in Gram-negative bacteria that bypasses de novo biosynthesis of UDP-MurNAc, offering a rationale for intrinsic fosfomycin resistance (Gisin et al., 2013).
Role in Antibiotic Resistance
Renner-Schneck et al. (2015) provided the first structural analysis of MurNAc-α1-P uridylyltransferase MurU, part of a cell wall recycling pathway in Gram-negative bacteria that contributes to high intrinsic resistance to fosfomycin (Renner-Schneck et al., 2015).
Exploration of Ligase Function
Kurokawa et al. (2007) explored Staphylococcus aureus MurC's role in L-alanine recognition, crucial for peptidoglycan biosynthesis. They characterized a temperature-sensitive mutation, providing experimental evidence supporting MurC's structural information (Kurokawa et al., 2007).
Impact on Peptidoglycan Production
Hervé et al. (2007) studied Escherichia coli's UDP-N-acetylmuramate:l-Alanyl-γ-d-Glutamyl-meso-Diaminopimelate ligase, highlighting its recycling role in peptidoglycan biosynthesis (Hervé, Boniface, Gobec, Blanot, & Mengin-Lecreulx, 2007).
Drug Development
Frlan et al. (2008) designed N-benzylidenesulfonohydrazide compounds as inhibitors of this compound:L-alanine ligase, essential in bacterial cell-wall biosynthesis, indicating potential as antibacterial agents (Frlan et al., 2008).
Propiedades
Fórmula molecular |
C20H28N3O19P2-3 |
|---|---|
Peso molecular |
676.4 g/mol |
Nombre IUPAC |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
Clave InChI |
NQBRVZNDBBMBLJ-MQTLHLSBSA-K |
SMILES isomérico |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canónico |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Sinónimos |
Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



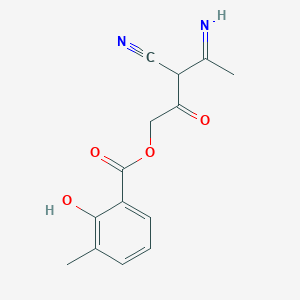
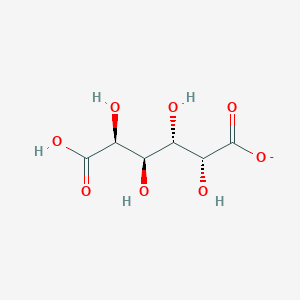


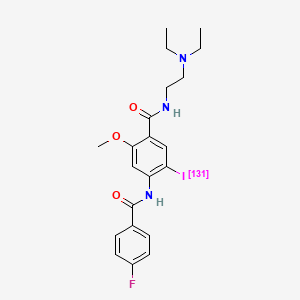
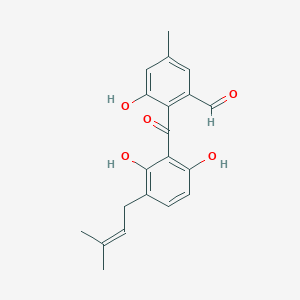
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
